

"2-Chloro-4-(methoxycarbonyl)benzoic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B1368300

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-(methoxycarbonyl)benzoic Acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **2-Chloro-4-(methoxycarbonyl)benzoic acid**, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted benzoic acid derivative. Its structure incorporates a chlorine atom and a methyl ester group on the benzene ring, which imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.

Key Identifiers and Molecular Weight

The precise molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.

Identifier	Value	Source
IUPAC Name	2-Chloro-4-(methoxycarbonyl)benzoic acid	ChemScene
CAS Number	431888-57-2	[1]
Molecular Formula	C ₉ H ₇ ClO ₄	[1]
Molecular Weight	214.60 g/mol	[1]
SMILES	COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O	[1]

Physicochemical Characteristics

Understanding the physicochemical properties is critical for predicting the compound's behavior in various solvents, its reactivity, and its potential for crystallization and purification. The data below are computationally predicted and serve as a reliable guide for experimental design.

Property	Value	Significance in Research
Topological Polar Surface Area (TPSA)	63.6 Å ²	Influences solubility and membrane permeability. [1]
LogP	1.8248	Predicts lipophilicity and partitioning behavior. [1]
Hydrogen Bond Donors	1	The carboxylic acid proton is available for H-bonding. [1]
Hydrogen Bond Acceptors	3	The carbonyl and ether oxygens can accept H-bonds. [1]
Rotatable Bonds	2	Relates to conformational flexibility. [1]

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and industrially scalable approach for related compounds involves the modification of readily available terephthalate precursors. The synthesis of the brominated analog, for instance, starts from dimethyl terephthalate, proceeding through nitration, hydrolysis, hydrogenation, esterification, and halogenation steps.^{[2][3]} This provides a logical framework for the synthesis of **2-Chloro-4-(methoxycarbonyl)benzoic acid**.

Retrosynthetic Analysis and Proposed Workflow

A logical retrosynthetic pathway begins by disconnecting the chloro and carboxyl groups, tracing back to a simpler, commercially available starting material like a substituted toluene or terephthalic acid derivative.

[Click to download full resolution via product page](#)

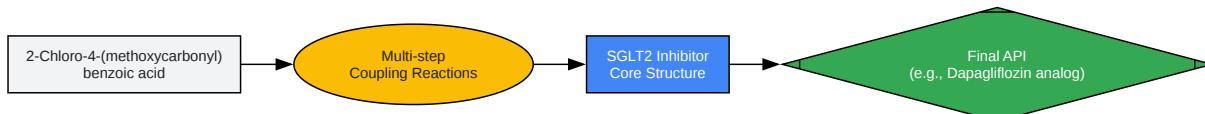
Caption: Proposed synthetic workflow for **2-Chloro-4-(methoxycarbonyl)benzoic acid**.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for analogous compounds and is designed for robust execution and high yield.

- Nitration of Dimethyl Terephthalate:
 - Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Slowly add dimethyl terephthalate while maintaining the temperature below 10°C. Stir for 2-4 hours.
 - Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The ester groups are deactivating, but the reaction is forced under harsh conditions to achieve nitration.

- Selective Mono-Hydrolysis:
 - Procedure: Dissolve the nitrated intermediate in a mixture of methanol and water. Add one equivalent of sodium hydroxide and heat to reflux. Monitor by TLC until mono-acid formation is complete.
 - Causality: Using a stoichiometric amount of base allows for the selective hydrolysis of one ester group. The mono-acid salt precipitates or is extracted upon acidification.
- Reduction of the Nitro Group:
 - Procedure: Dissolve the nitro-acid in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Hydrogenate under pressure (50 psi) until hydrogen uptake ceases.
 - Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting the carboxylic acid or ester functionalities.
- Sandmeyer Reaction:
 - Procedure: Dissolve the resulting aniline in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl. Slowly add the diazonium salt solution to the CuCl solution.
 - Causality: This classic reaction is a reliable method for introducing a chlorine atom onto an aromatic ring by displacing the diazonium group. The copper catalyst is essential for the transformation.
- Purification:
 - Procedure: The crude product is extracted into an organic solvent, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system like methanol or an ethanol/water mixture.
 - Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures to yield high-purity crystalline material.


Applications in Drug Discovery and Development

This molecule is not just a laboratory curiosity; it is a crucial component in the synthesis of high-value pharmaceutical agents.

Key Intermediate for SGLT2 Inhibitors

2-Chloro-4-(methoxycarbonyl)benzoic acid and its close analogs are documented as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][4] These drugs represent a major class of therapeutics for type 2 diabetes.

The structural features of this intermediate are strategically important. The carboxylic acid provides a handle for amide bond formation or other coupling reactions, while the chloro- and methoxycarbonyl-substituents are precursors to the core structure of the final active pharmaceutical ingredient (API). A related intermediate, **5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid**, has been successfully scaled up to 70 kg batches for this purpose.[2][3]

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of SGLT2 inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The available safety data sheets (SDS) for this compound and its analogs indicate specific hazards that must be managed.

GHS Hazard Information

The compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory.

Hazard Class	GHS Code	Description	Source
Skin Irritation	H315	Causes skin irritation	[5]
Eye Irritation	H319	Causes serious eye irritation	[5]
Respiratory Irritation	H335	May cause respiratory irritation	[5]

Handling and Storage Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[6\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[\[5\]](#)
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[\[5\]](#)[\[6\]](#) Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[6\]](#) Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-Chloro-4-(methoxycarbonyl)benzoic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368300#2-chloro-4-methoxycarbonyl-benzoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com